Ethyl 4,6-dichloropyrimidine-2-carboxylate

描述

Overview of Ethyl 4,6-Dichloropyrimidine-2-Carboxylate: Nomenclature and Chemical Identity

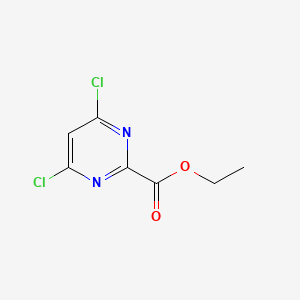

This compound (CAS: 56032-01-0; 50978-41-1) is an aromatic heterocyclic compound with the systematic IUPAC name This compound. Its molecular formula is C₇H₆Cl₂N₂O₂ , and it has a molecular weight of 221.04 g/mol . The structure consists of a pyrimidine ring substituted with chlorine atoms at the 4- and 6-positions and an ethoxycarbonyl group at the 2-position (Fig. 1).

Key Structural Features:

- Pyrimidine backbone : A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions.

- Substituents : Chlorine atoms at C4 and C6 enhance electrophilicity, while the ester group at C2 facilitates nucleophilic substitution or hydrolysis.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆Cl₂N₂O₂ |

| Molecular Weight | 221.04 g/mol |

| Melting Point | Not well-documented |

| Boiling Point | ~311.9°C (estimated) |

| LogP (Partition Coefficient) | 1.96 |

| Hydrogen Bond Acceptors | 4 |

Historical Context and Discovery in Pyrimidine Chemistry

Pyrimidine chemistry emerged in the late 19th century with the isolation of uric acid derivatives. The first synthetic pyrimidine, barbituric acid, was reported in 1879 by Grimaux. This compound’s synthesis builds on early 20th-century methods for halogenating pyrimidines, such as Gabriel’s reduction of trichloropyrimidines. Modern routes often employ phosphorus oxychloride (POCl₃) for chlorination and esterification with ethanol.

Relevance in Contemporary Chemical Research and Industry

This compound is pivotal in:

- Pharmaceuticals : As a precursor to antiviral and anticancer agents (e.g., nucleoside analogs).

- Agrochemicals : In synthesizing herbicides and fungicides due to its bioactivity.

- Materials Science : For designing ligands in coordination chemistry and metal-organic frameworks (MOFs).

Table 2: Industrial Applications

| Sector | Use Case |

|---|---|

| Pharmaceuticals | Intermediate for kinase inhibitors |

| Agrochemicals | Herbicide synthesis (e.g., sulfonylureas) |

| Organic Electronics | Building block for conductive polymers |

Scope and Objectives of the Research Outline

This article examines:

- Synthetic methodologies for this compound.

- Reactivity profiles and derivative formation.

- Applications in drug discovery and industrial chemistry. Excluded topics include pharmacokinetics, toxicology, and formulation details, as per the user’s requirements.

属性

IUPAC Name |

ethyl 4,6-dichloropyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-10-4(8)3-5(9)11-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCJVOFXNWPEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Ethyl 4,6-dichloropyrimidine-2-carboxylate typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with ethanol in the presence of a base such as sodium ethoxide. The reaction conditions often involve refluxing the mixture to ensure complete conversion . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic displacement due to electron-withdrawing effects from the pyrimidine ring and ester group.

Key Reactions and Conditions

Notable Findings :

-

Sequential substitutions allow selective functionalization. For example, 4-chloro is typically more reactive than 6-chloro due to steric and electronic factors .

-

Palladium-catalyzed aminations yield high-purity mono- or di-substituted products, critical for pharmaceutical intermediates .

Ester Group Transformations

The ethyl ester at position 2 undergoes hydrolysis, reduction, or aminolysis, enabling further diversification.

Reaction Pathways

Mechanistic Insights :

-

Hydrolysis under acidic conditions proceeds via protonation of the ester carbonyl, enhancing electrophilicity for water attack.

-

LiAlH₄ reduces the ester to a primary alcohol without affecting chlorine substituents.

Cross-Coupling Reactions

The compound participates in palladium-mediated couplings, forming carbon–carbon or carbon–heteroatom bonds.

Catalytic Systems

Case Study :

-

Coupling with 4-aminobenzenesulfonamide under Buchwald–Hartwig conditions yielded sulfonamide-linked pyrimidines with potential kinase inhibitory activity .

Functionalization via Nitration and Oxidation

Electrophilic nitration and oxidation reactions modify the pyrimidine ring for energetic or bioactive derivatives.

Experimental Data

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → RT | 5-Nitro-4,6-dichloropyrimidine | |

| Oxidation (N→O) | m-CPBA, DCM, 25°C | Pyrimidine N-oxide |

Applications :

Comparative Reactivity Analysis

| Position | Reactivity (Qualitative) | Preferred Reactions |

|---|---|---|

| C4-Cl | High | SNAr with amines, alkoxides, thiols |

| C6-Cl | Moderate | Requires harsher conditions (e.g., Pd catalysis) |

| C2-ester | Moderate | Hydrolysis, reduction, aminolysis |

Key Reference : Positional selectivity in amination is governed by steric hindrance and electronic effects, as demonstrated via DFT calculations .

Stability and Degradation

The compound decomposes under extreme conditions:

科学研究应用

Biological Activities

Research indicates that ethyl 4,6-dichloropyrimidine-2-carboxylate exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound may possess antimicrobial effects against various pathogens, suggesting potential use in developing new antibiotics.

- Cancer Treatment : Some research highlights its potential as an anticancer agent. For instance, substituted pyrimidines have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in lung cancer treatment .

- Enzyme Inhibition : this compound may interact with enzymes involved in metabolic pathways, potentially altering drug metabolism or efficacy.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of ethyl 4,6-dichloropyrimidine could inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .

- Antimicrobial Efficacy : Research conducted on various derivatives showed promising results against resistant bacterial strains, indicating potential for development into new therapeutic agents.

- Enzyme Interaction Studies : Investigations into the compound's interaction with metabolic enzymes suggest that it may alter the pharmacokinetics of co-administered drugs, highlighting its relevance in polypharmacy scenarios.

作用机制

The mechanism of action of Ethyl 4,6-dichloropyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or interfering with DNA synthesis in target organisms. The molecular targets and pathways involved can vary widely but typically include key enzymes or receptors critical to the survival or proliferation of the target cells .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variation: Chlorine vs. Methoxy Groups

Ethyl 4,6-Dimethoxypyrimidine-2-Carboxylate (CAS: 128276-49-3)

- Molecular Formula : C₉H₁₂N₂O₄

- Molecular Weight : 212.2 g/mol

- Key Differences :

- Methoxy (-OCH₃) groups at positions 4 and 6 instead of chlorine.

- Methoxy groups are electron-donating, reducing ring activation for NAS compared to chlorine.

- Lower predicted boiling point and higher solubility in polar solvents due to reduced electronegativity.

Impact on Reactivity :

Ester Group Variation: Ethyl vs. Methyl Esters

Methyl 4,6-Dichloropyrimidine-2-Carboxylate (CAS: 811450-22-3)

- Molecular Formula : C₆H₄Cl₂N₂O₂

- Molecular Weight : 207.02 g/mol

- Key Differences :

- Methyl ester group at position 2 instead of ethyl.

- Lower molecular weight and steric hindrance due to the smaller methyl group.

- Slightly higher solubility in aqueous media compared to the ethyl ester.

Application Context :

Positional Isomerism and Substituent Arrangement

Ethyl 2-Chloro-4,6-Dimethylpyrimidine-5-Carboxylate (CAS: 857283-62-6)

- Molecular Formula : C₉H₁₁ClN₂O₂

- Molecular Weight : 226.65 g/mol

- Key Differences: Chlorine at position 2, methyl groups at 4 and 6, and ester at position 5. Increased steric hindrance from methyl groups reduces accessibility for reactions at positions 4 and 6.

Ethyl 2-(2,6-Dichloropyrimidin-4-yl)Acetate (CAS: 1261542-34-0)

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Boiling Point (°C) | Reactivity Profile |

|---|---|---|---|---|---|---|

| This compound | 56032-01-0 | C₇H₆Cl₂N₂O₂ | 221.04 | Cl (4,6); COOEt (2) | 334.1 ± 45.0 | High NAS reactivity |

| Ethyl 4,6-dimethoxypyrimidine-2-carboxylate | 128276-49-3 | C₉H₁₂N₂O₄ | 212.2 | OMe (4,6); COOEt (2) | ~300 (estimated) | Low NAS; H-bond donor |

| Mthis compound | 811450-22-3 | C₆H₄Cl₂N₂O₂ | 207.02 | Cl (4,6); COOMe (2) | ~320 (estimated) | Moderate NAS; easier purification |

| Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate | 857283-62-6 | C₉H₁₁ClN₂O₂ | 226.65 | Cl (2); Me (4,6); COOEt (5) | ~340 (estimated) | Steric hindrance limits reactivity |

| Ethyl 2-(2,6-dichloropyrimidin-4-yl)acetate | 1261542-34-0 | C₈H₉Cl₂N₂O₂ | 242.08 | Cl (2,6); CH₂COOEt (4) | ~350 (estimated) | Flexible backbone for binding |

生物活性

Ethyl 4,6-dichloropyrimidine-2-carboxylate (EDPC) is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in various domains.

Chemical Structure and Properties

EDPC is characterized by its pyrimidine ring, which is substituted with two chlorine atoms at positions 4 and 6, and an ethyl ester group at position 2. Its molecular formula is C_8H_7Cl_2N_2O_2, with a molecular weight of approximately 192.99 g/mol. The unique substitution pattern contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of EDPC can be accomplished through several methods, including:

-

Reaction with Ethyl Chloroformate :

- Alternative Synthetic Routes : Various other synthetic strategies have been explored, including modifications to the pyrimidine core to enhance biological activity.

Antimicrobial Properties

Research indicates that EDPC exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that derivatives of EDPC can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

Anticancer Activity

EDPC has also been evaluated for its anticancer properties . In vitro studies demonstrated that certain derivatives of EDPC exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to EDPC showed IC50 values ranging from 29 to 59 µM against HepG2 (liver cancer) cells . The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for halting cancer progression .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are significant targets in inflammation and pain management . The IC50 values for COX-2 inhibition have been reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the EDPC structure can significantly influence its biological activity:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| EDPC | 29-59 | Anticancer |

| Derivative A | <0.04 | COX-2 Inhibitor |

| Derivative B | >10 | Low Activity |

These findings suggest that specific substitutions on the pyrimidine ring can enhance or diminish the compound's efficacy against targeted biological pathways.

Case Studies

- Case Study on Anticancer Activity :

-

Case Study on Antimicrobial Efficacy :

- Another investigation focused on the antimicrobial properties of EDPC derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial activity compared to the parent compound.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4,6-dichloropyrimidine-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on pyrimidine precursors. For example, chlorination of ethyl 4-hydroxypyrimidine-2-carboxylate using POCl₃ or PCl₅ under reflux conditions (60–80°C) achieves high yields . Optimization involves monitoring reaction completion via TLC or HPLC and adjusting stoichiometry (e.g., excess chlorinating agents) to minimize byproducts like 4,5,6-trichloro derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >98% purity.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm the presence of the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and dichloro-substituted pyrimidine ring (δ 8.5–8.7 ppm for C5-H) .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 235.0 (C₇H₆Cl₂N₂O₂).

- Melting point analysis : Compare observed values (e.g., 92–94°C) with literature data to detect impurities.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Due to potential toxicity (lack of full ecotoxicological data ), use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers at 2–8°C to prevent hydrolysis. Spill management requires neutralization with sodium bicarbonate followed by adsorption via inert materials (e.g., vermiculite).

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : The C4 and C6 chlorines exhibit distinct reactivity due to electronic differences. For Suzuki-Miyaura couplings, DFT calculations predict higher electrophilicity at C4, enabling selective Pd-catalyzed coupling with aryl boronic acids . Experimental validation involves:

- Competitive reactions : Compare yields of C4- vs. C6-substituted products under identical conditions.

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps.

Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies arise from polymorphic variations or hydrogen-bonding patterns. Use SHELX-based refinement to reanalyze raw diffraction data. For example:

- Graph-set analysis : Characterize hydrogen-bonding motifs (e.g., R₂²(8) rings) to distinguish between packing polymorphisms .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections in low-symmetry space groups.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute Fukui indices, identifying nucleophilic attack sites (C4 vs. C6).

- Solvent effects : Use COSMO-RS to model solvation energy in polar aprotic solvents (e.g., DMF), which stabilize transition states. Validate predictions via kinetic isotope effect (KIE) studies.

Data Contradiction Analysis

Q. Conflicting reports on hydrolysis rates of the ethyl ester group: How to determine the dominant mechanism?

- Methodological Answer : Disagreements may stem from pH-dependent pathways. Conduct controlled hydrolysis experiments:

- Acidic conditions : Monitor via ¹H NMR for ester proton disappearance (δ 4.3 ppm).

- Basic conditions : Track carboxylate formation via FTIR (C=O stretch at 1680 cm⁻¹). Compare activation energies (Arrhenius plots) to distinguish between acid-catalyzed vs. nucleophilic mechanisms.

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。